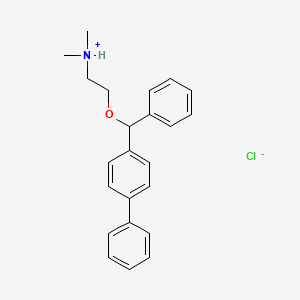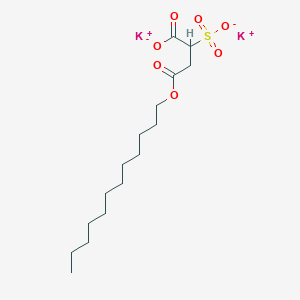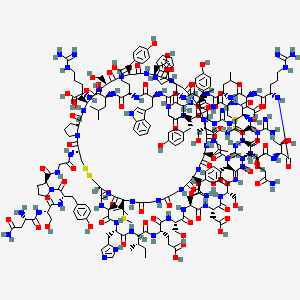
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethylamine group attached to a biphenyl structure, which is further substituted with a phenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The biphenyl compound can be further reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Attachment of the Ethylamine Group: The final step involves the reaction of the biphenyl compound with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Methoxyphenethylamine: Contains a methoxy group, similar to the target compound.
Biphenylamine: Shares the biphenyl structure but lacks the methoxy and phenyl substitutions.
Uniqueness
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
| 63919-06-2 | |
Fórmula molecular |
C23H26ClNO |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
dimethyl-[2-[phenyl-(4-phenylphenyl)methoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h3-16,23H,17-18H2,1-2H3;1H |
Clave InChI |
GGPYDICFDBGVIV-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)


![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)



![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)

